Diethyl 2-(1-phenylpropyl)malonate
Overview
Description
Diethyl 2-(1-phenylpropyl)malonate is an organic compound with the molecular formula C16H22O4. It is a diethyl ester of malonic acid, where the malonic acid is substituted with a 1-phenylpropyl group. This compound is often used in organic synthesis due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(1-phenylpropyl)malonate can be synthesized through the alkylation of diethyl malonate with 1-phenylpropyl bromide. The reaction typically involves the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol, followed by the addition of 1-phenylpropyl bromide. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(1-phenylpropyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using alkyl halides and a strong base.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to yield substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Aqueous hydrochloric acid.
Decarboxylation: Heating in the presence of a strong acid.
Major Products Formed
Alkylation: Dialkylated malonates.
Hydrolysis: Substituted malonic acids.
Decarboxylation: Substituted acetic acids.
Scientific Research Applications
Diethyl 2-(1-phenylpropyl)malonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of various fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of diethyl 2-(1-phenylpropyl)malonate involves its reactivity as a nucleophile. The compound can form enolate ions upon deprotonation, which can then participate in nucleophilic substitution reactions. The enolate ions are stabilized by resonance, making them highly reactive towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the phenylpropyl substitution.
Diethyl phenylmalonate: Similar structure but with a phenyl group directly attached to the malonate.
Diethyl (phenylacetyl)malonate: Contains a phenylacetyl group instead of a phenylpropyl group.
Uniqueness
Diethyl 2-(1-phenylpropyl)malonate is unique due to the presence of the 1-phenylpropyl group, which imparts different reactivity and properties compared to other malonate esters. This substitution can influence the compound’s steric and electronic properties, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
diethyl 2-(1-phenylpropyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-4-13(12-10-8-7-9-11-12)14(15(17)19-5-2)16(18)20-6-3/h7-11,13-14H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLKIFIEAWSZCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60307946 | |
Record name | DIETHYL 2-(1-PHENYLPROPYL)MALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37556-02-8 | |
Record name | 37556-02-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=197077 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DIETHYL 2-(1-PHENYLPROPYL)MALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60307946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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